2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate
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Overview
Description
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate is a complex organic compound that combines a chromenone core with a dichlorobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate typically involves multiple steps. One common approach starts with the preparation of the chromenone core, which can be synthesized through the condensation of 4-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation.
The dichlorobenzenesulfonate moiety can be introduced through a sulfonation reaction using chlorosulfonic acid and 2,5-dichlorobenzene. The final step involves coupling the chromenone core with the dichlorobenzenesulfonate moiety under suitable conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The dichlorobenzenesulfonate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromenone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its chromenone core.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its biological effects. The chromenone core can interact with various biological molecules through hydrogen bonding and π-π interactions, while the dichlorobenzenesulfonate moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate
- 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4-dichlorobenzenesulfonate
- 2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dibromobenzenesulfonate
Uniqueness
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group on the phenyl ring can influence the compound’s electronic properties and reactivity, while the dichlorobenzenesulfonate moiety can affect its solubility and interaction with biological targets.
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)-4-oxochromen-3-yl] 2,5-dichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2O6S/c1-2-29-16-10-7-14(8-11-16)22-23(21(26)17-5-3-4-6-19(17)30-22)31-32(27,28)20-13-15(24)9-12-18(20)25/h3-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBWEQMATSNZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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